(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine
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Overview
Description
(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound featuring two furan-2-ylmethyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and furan-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol.
Catalysts: A catalyst like acetic acid or a base such as sodium hydroxide may be used to facilitate the reaction.
Procedure: The furan-2-carbaldehyde is added to a solution of cyclohexane-1,2-diamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N~1~,N~2~-Bis[(phenyl)methyl]cyclohexane-1,2-diamine
- (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine
Uniqueness
(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
854513-47-6 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis(furan-2-ylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C16H22N2O2/c1-2-8-16(18-12-14-6-4-10-20-14)15(7-1)17-11-13-5-3-9-19-13/h3-6,9-10,15-18H,1-2,7-8,11-12H2/t15-,16-/m1/s1 |
InChI Key |
JYYXNRUCNWOILA-HZPDHXFCSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CO2)NCC3=CC=CO3 |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CO2)NCC3=CC=CO3 |
Origin of Product |
United States |
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